molecular formula C20H26N6O5 B11658300 6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-2H-purin-2-one

6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B11658300
M. Wt: 430.5 g/mol
InChI Key: MSTKKYMEVYLXEJ-ZVBGSRNCSA-N
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Description

The compound “7-[2-HYDROXY-3-(PROPAN-2-YLOXY)PROPYL]-8-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” is a complex organic molecule that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the purine core, functionalization of the core, and the introduction of various substituents. Common synthetic routes may include:

    Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of hydroxyl, methoxy, and other functional groups through reactions such as alkylation, acylation, and reduction.

    Final Assembly: Coupling reactions to attach the hydrazine and other substituents to the purine core.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme inhibition or activation.

    Medicine: Potential therapeutic applications, such as antiviral, anticancer, or anti-inflammatory agents.

    Industry: Use in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects would involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant effects.

    Theobromine: Found in chocolate, with mild stimulant properties.

    Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

The uniqueness of the compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties. Comparing its activity with similar compounds can provide insights into structure-activity relationships and potential therapeutic applications.

Properties

Molecular Formula

C20H26N6O5

Molecular Weight

430.5 g/mol

IUPAC Name

7-(2-hydroxy-3-propan-2-yloxypropyl)-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C20H26N6O5/c1-12(2)31-11-14(27)10-26-16-17(25(3)20(29)23-18(16)28)22-19(26)24-21-9-13-5-7-15(30-4)8-6-13/h5-9,12,14,27H,10-11H2,1-4H3,(H,22,24)(H,23,28,29)/b21-9+

InChI Key

MSTKKYMEVYLXEJ-ZVBGSRNCSA-N

Isomeric SMILES

CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)OC)N(C(=O)NC2=O)C)O

Canonical SMILES

CC(C)OCC(CN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C)O

Origin of Product

United States

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